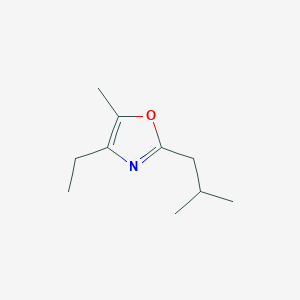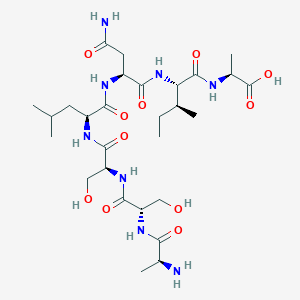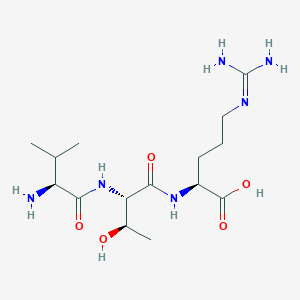![molecular formula C20H31NO6S B14258020 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid CAS No. 173740-85-7](/img/structure/B14258020.png)
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is a complex organic compound that features a benzene ring substituted with a sulfonic acid group and an ester linkage to a hexanoyl group, which is further substituted with an octanoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the sulfonation of benzene to introduce the sulfonic acid group. This can be achieved using concentrated sulfuric acid . The next step involves the formation of the ester linkage, which can be done through a nucleophilic substitution reaction between the sulfonic acid derivative and a hexanoyl chloride. Finally, the octanoylamino group is introduced via an amide formation reaction, typically using octanoyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonic acid group to a sulfonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the ester and amide linkages can engage in covalent bonding with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog with only a sulfonic acid group attached to the benzene ring.
Orthanilic acid: Contains an amino group and a sulfonic acid group on the benzene ring.
p-Toluenesulfonic acid: Features a methyl group and a sulfonic acid group on the benzene ring.
Uniqueness
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its utility in diverse fields.
Propiedades
Número CAS |
173740-85-7 |
|---|---|
Fórmula molecular |
C20H31NO6S |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-[6-(octanoylamino)hexanoyloxy]benzenesulfonic acid |
InChI |
InChI=1S/C20H31NO6S/c1-2-3-4-5-7-14-19(22)21-16-11-6-8-15-20(23)27-17-12-9-10-13-18(17)28(24,25)26/h9-10,12-13H,2-8,11,14-16H2,1H3,(H,21,22)(H,24,25,26) |
Clave InChI |
JKZLOWDYIRTRJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)

![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)


![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)

![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)


